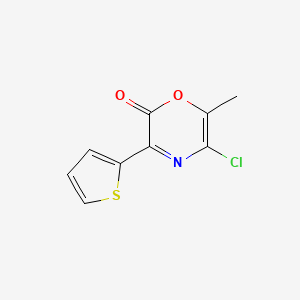![molecular formula C19H19NO B15163061 1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one CAS No. 144646-82-2](/img/structure/B15163061.png)
1'-Phenylspiro[indene-2,4'-piperidin]-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Phenylspiro[indene-2,4’-piperidin]-1(3H)-one is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement, where an indene moiety is fused with a piperidine ring, creating a spiro linkage. This structural feature imparts distinct chemical and biological properties, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Phenylspiro[indene-2,4’-piperidin]-1(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of indene derivatives with piperidine in the presence of a suitable catalyst can yield the desired spiro compound. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as disuccinimidyl carbonate and diisopropylethylamine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions: 1’-Phenylspiro[indene-2,4’-piperidin]-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated reagents like bromoethane in the presence of a base.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for synthesizing more complex molecules and studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for studying receptor interactions and enzyme inhibition.
Industry: Its derivatives are investigated for use in materials science, particularly in the development of novel polymers and advanced materials.
Wirkmechanismus
The mechanism by which 1’-Phenylspiro[indene-2,4’-piperidin]-1(3H)-one exerts its effects is primarily through its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Spiro[indene-1,4’-piperidine]: Shares a similar spiro linkage but lacks the phenyl group.
Spiro[isobenzofuran-1(3H), 4’-piperidine]: Another spirocyclic compound with different ring systems.
Uniqueness: 1’-Phenylspiro[indene-2,4’-piperidin]-1(3H)-one is unique due to its specific combination of an indene moiety and a piperidine ring with a phenyl substitution. This unique structure imparts distinct chemical reactivity and biological activity, setting it apart from other spirocyclic compounds .
Eigenschaften
CAS-Nummer |
144646-82-2 |
|---|---|
Molekularformel |
C19H19NO |
Molekulargewicht |
277.4 g/mol |
IUPAC-Name |
1'-phenylspiro[3H-indene-2,4'-piperidine]-1-one |
InChI |
InChI=1S/C19H19NO/c21-18-17-9-5-4-6-15(17)14-19(18)10-12-20(13-11-19)16-7-2-1-3-8-16/h1-9H,10-14H2 |
InChI-Schlüssel |
HWJGVESYDRXZKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC12CC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


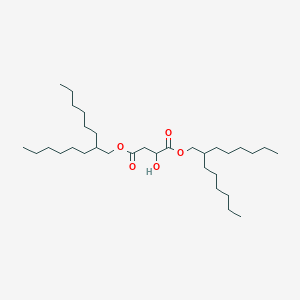
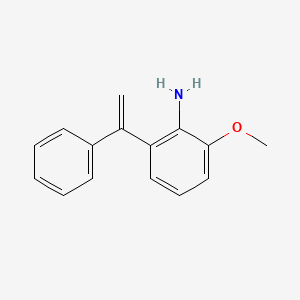
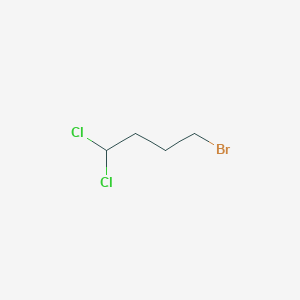

![4-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazol-3-ium chloride](/img/structure/B15162997.png)
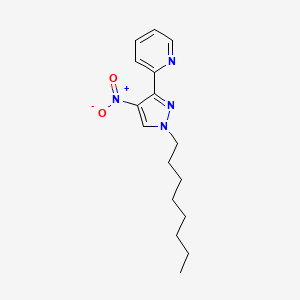
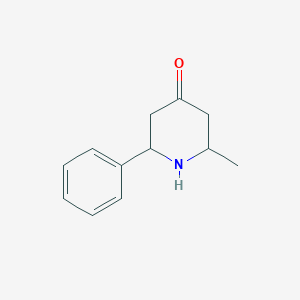
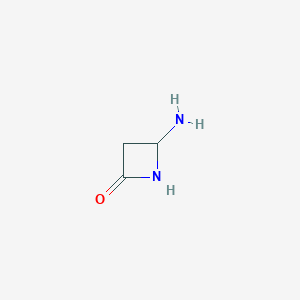
![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15163031.png)
![Ethenyl[(1-methoxy-2-methylprop-1-en-1-yl)oxy]dimethylsilane](/img/structure/B15163044.png)
![2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid](/img/structure/B15163056.png)
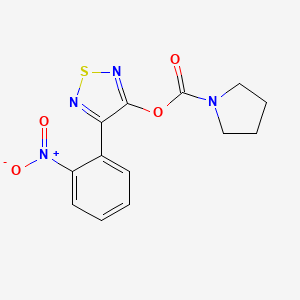
![Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester](/img/structure/B15163072.png)
